molecular formula C14H12N2O4 B6414830 6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid, 95% CAS No. 1258615-14-3

6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid, 95%

Cat. No. B6414830
CAS RN: 1258615-14-3
M. Wt: 272.26 g/mol
InChI Key: RXLBCTMLZXZKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid, 95% (6-AMP) is a white crystalline solid that is widely used in research laboratories. It is a derivative of picolinic acid, an organic acid that is found in a variety of natural sources. 6-AMP is a versatile compound with a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid, 95% is used in a wide range of scientific research applications. It is used in the synthesis of organic compounds and pharmaceuticals, as well as in the study of biochemical and physiological processes. It is also used in the production of dyes, catalysts, and other materials. 6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid, 95% is also used in the study of enzyme inhibitors, enzyme kinetics, and drug metabolism.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid, 95% is not well understood. However, it is known to act as a competitive inhibitor of some enzymes, such as tyrosine kinases, and it can also act as a substrate for some enzymes. It is also known to bind to certain proteins, such as histones, and to act as an allosteric modulator of some enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid, 95% have not been extensively studied. However, it is known to have some effects on the metabolism of fatty acids and amino acids, as well as on the production of hormones and neurotransmitters. It has also been shown to have some effects on the immune system, as well as on the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The main advantage of 6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid, 95% is its versatility. It can be used in a wide range of laboratory experiments and is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, its use in laboratory experiments is limited by its relatively low solubility in aqueous solutions.

Future Directions

The future of 6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid, 95% research is promising. It has potential applications in the study of enzyme inhibitors, drug metabolism, and the production of pharmaceuticals. It may also be useful in the study of metabolic pathways and in the development of new drugs. Additionally, it could be used in the study of new materials, such as catalysts, dyes, and other materials. Finally, it may be useful in the study of the effects of environmental toxins on the human body.

Synthesis Methods

6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid, 95% is synthesized from the reaction of picolinic acid and 3-methoxycarbonylphenyl amine in the presence of a catalytic amount of ammonium chloride. The reaction is carried out at room temperature for a few hours and yields a white crystalline solid. The solid can be purified by recrystallization from aqueous ethanol.

properties

IUPAC Name

6-amino-3-(3-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-14(19)9-4-2-3-8(7-9)10-5-6-11(15)16-12(10)13(17)18/h2-7H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLBCTMLZXZKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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